2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
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Overview
Description
2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol is a complex organic compound characterized by its unique structure, which includes thiazole rings and trifluoromethyl groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
Target of action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Biochemical pathways
Thiazole derivatives can interact with various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine
Result of action
The result of action of thiazole derivatives can vary widely depending on their specific targets and mode of action. For example, some thiazole derivatives have been found to have antimicrobial, antiviral, and antitumor effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the thiazole rings with the phenyl and trifluoromethyl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
- 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(fluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
Uniqueness
Compared to similar compounds, 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol is unique due to the presence of both the trifluoromethyl group and the thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS2/c1-13-19(14-7-3-2-4-8-14)27-21(30-13)16(20-26-18(28)12-29-20)11-15-9-5-6-10-17(15)22(23,24)25/h2-12,28H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGPTKZDJDLZON-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=CC2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)/C(=C/C2=CC=CC=C2C(F)(F)F)/C3=NC(=CS3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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